Cas no 76969-98-7 (3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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- MDL: MFCD26382382
- Inchi: 1S/C12H9ClN4/c13-8-12-15-14-11-7-6-10(16-17(11)12)9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: BYMVMQDUKBIGKE-UHFFFAOYSA-N
- SMILES: C12=NN=C(CCl)N1N=C(C1=CC=CC=C1)C=C2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C218676-100mg |
3-(Chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C218676-500mg |
3-(Chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 500mg |
$ 435.00 | 2022-04-01 | ||
| TRC | C218676-1g |
3-(Chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 1g |
$ 660.00 | 2022-04-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24026-1G |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 95% | 1g |
¥ 2,547.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24026-5G |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 95% | 5g |
¥ 7,616.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24026-10G |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 95% | 10g |
¥ 11,299.00 | 2023-04-13 | |
| Enamine | EN300-265603-0.05g |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 0.05g |
$612.0 | 2023-09-14 | ||
| Enamine | EN300-265603-0.1g |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 0.1g |
$640.0 | 2023-09-14 | ||
| Enamine | EN300-265603-0.25g |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 0.25g |
$670.0 | 2023-09-14 | ||
| Enamine | EN300-265603-0.5g |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
76969-98-7 | 0.5g |
$699.0 | 2023-09-14 |
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Suppliers
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Introduction to 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 76969-98-7)
3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 76969-98-7) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the triazolopyridazine class, which is known for its broad spectrum of pharmacological properties. The presence of a chloromethyl group and a phenyl substituent in its structure suggests a high degree of reactivity and versatility, making it a valuable scaffold for drug discovery and development.
The structure of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine consists of a fused triazolopyridazine ring system, which is a cornerstone in the design of bioactive molecules. The chloromethyl group at the 3-position introduces a reactive site that can participate in various chemical transformations, including nucleophilic addition reactions. This reactivity makes the compound a promising candidate for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential application in the development of pharmaceutical agents. Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to modulate biological pathways effectively. The triazolopyridazine core has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this class have shown promising results in preclinical trials as inhibitors of specific enzymes involved in cancer cell proliferation.
The phenyl substituent in 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine contributes to the compound's hydrophobicity and may enhance its binding affinity to biological targets. This feature is particularly important in drug design, as it can influence the compound's pharmacokinetic properties. Additionally, the presence of multiple nitrogen atoms in the triazolopyridazine ring system suggests that this compound may interact with biological targets through hydrogen bonding or other non-covalent interactions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular docking studies have been performed on 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, revealing potential binding interactions with various protein targets. These studies suggest that this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.
In addition to its potential as a lead compound for drug development, 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has also been explored as an intermediate in synthetic chemistry. The chloromethyl group provides a versatile handle for further functionalization, allowing chemists to introduce additional moieties that may enhance the biological activity or improve pharmacokinetic properties. This flexibility makes it an attractive building block for medicinal chemists working on complex molecular architectures.
The synthesis of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the triazolopyridazine core. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such heterocyclic compounds.
From a biological activity perspective, ongoing research has focused on evaluating the potential therapeutic applications of derivatives of this compound. In vitro assays have demonstrated that certain analogs exhibit significant inhibitory effects on cancer cell lines by disrupting key signaling pathways involved in tumor growth and survival. These findings are particularly exciting as they provide a rationale for further exploration of this chemical scaffold.
The pharmacological profile of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is still being elucidated through rigorous preclinical studies. However, preliminary data suggest that this compound may possess favorable pharmacokinetic properties due to its moderate lipophilicity and solubility characteristics. These attributes are crucial for ensuring adequate absorption and distribution within the body following administration.
In conclusion,3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 76969-98-7) represents a promising candidate for further investigation in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties,this compound holds significant promise for addressing unmet medical needs across various therapeutic areas.
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